molecular formula C13H12ClNO2S B181583 N-(4-Chlorophenyl)-4-methylbenzenesulfonamide CAS No. 2903-34-6

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B181583
CAS No.: 2903-34-6
M. Wt: 281.76 g/mol
InChI Key: DOPAQNXFOIXWPI-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” is a chemical compound with the molecular formula C12H10ClNO2S . It is also known by other names such as N-(4-Chlorophenyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” consists of a benzene ring attached to a sulfonamide group, which is further attached to a 4-chlorophenyl group . The molecules of the substance form chains with adjacent molecules by means of hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” are as follows :

Scientific Research Applications

Gastroprotective Properties

Ebrotidine, a compound closely related to benzenesulfonamide derivatives, exhibits significant gastroprotective effects. Unlike traditional H2-receptor antagonists, ebrotidine acts by enhancing the protective qualities of gastric mucus, thus offering a potential therapeutic approach for ulcer disease. Its unique action includes promoting mucosal repair and maintaining mucosal integrity through various mechanisms, such as enhancing the synthesis of sulfo- and sialomucins, phospholipids, and promoting mucin macromolecular assembly. This makes ebrotidine a promising drug for treating ulcer-related conditions (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Degradation and Toxicity

The review on the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum sheds light on environmental concerns associated with organosulfur compounds, which include derivatives of benzenesulfonamide. These compounds, due to their persistence, pose risks to ecosystems and require effective biodegradation strategies to mitigate their impact. The identification of biodegradation pathways and metabolites is crucial for understanding and managing the environmental fate of these compounds (Kropp & Fedorak, 1998).

QSARs of Carbonic Anhydrase Inhibitors

Quantitative structure-activity relationships (QSARs) of carbonic anhydrase inhibitors, which include benzenesulfonamide derivatives, indicate the significance of electronic properties of the sulfonamide group in determining inhibition potency. This review presents a schematic model to understand the interaction between sulfonamides and carbonic anhydrase, highlighting the importance of electronic characteristics and substituents on the sulfonamide molecules for their activity. This information is valuable for the design and development of new inhibitors with improved efficacy (Gupta, 2003).

Antimicrobial Properties

The review on monoterpenes as antimicrobial agents, focusing on p-Cymene, mentions the biological activities associated with compounds that can be structurally related to benzenesulfonamides. Such compounds exhibit a range of biological activities including antimicrobial effects, highlighting their potential for addressing communicable diseases and their role in human healthcare and biomedical applications. This underscores the importance of exploring the antimicrobial properties of benzenesulfonamide derivatives for potential therapeutic applications (Marchese et al., 2017).

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-" . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPAQNXFOIXWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062693
Record name Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-
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Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2903-34-6
Record name N-(4-Chlorophenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2903-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluenesulfonanilide, 4'-chloro-
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Record name Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-
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Record name Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-
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Record name N-(p-chlorophenyl)-p-toluenesulphonamide
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Synthesis routes and methods

Procedure details

To a solution of 4-chloroaniline (98%, 500 g (3.84 mol) in pyridine (338 ml) and acetonitrile (800 ml), p-toluenesulfonyl chloride (807.8 g (4.11 mol)) was added with stirring at temperature below 15° C. After stirring for 16 hours at room temperature, water (4000 ml) was added to the reaction mixture and stirring was continued for 3 hours to have crystals separated. The crystals were then filtered and washed with water to give 1100 g (102%) of 4′-chloro-p-toluenesulfonanilide as pale red crude crystals.
Quantity
0 (± 1) mol
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807.8 g
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338 mL
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800 mL
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4000 mL
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Reaction Step Two

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